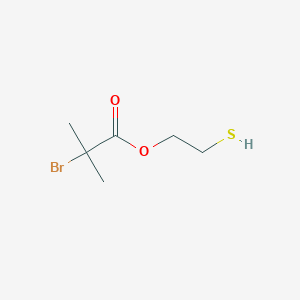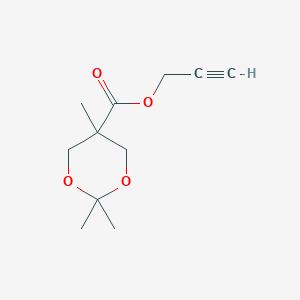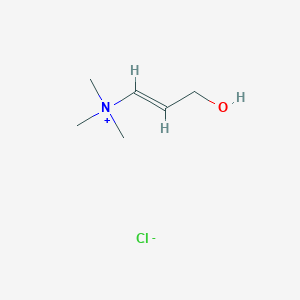
3-Hydroxy-1-propenyl-trimethylammonium chloride
説明
3-Hydroxy-1-propenyl-trimethylammonium chloride, with the CAS number 91725-36-9, is a useful research chemical . It has the molecular formula C6H14ClNO and a molecular weight of 151.63 .
Molecular Structure Analysis
The IUPAC name of this compound is [(E)-3-hydroxyprop-1-enyl]-trimethylazanium;chloride . The InChI key is YNOXNFMGWKAPBC-FXRZFVDSSA-M . The canonical SMILES representation is CN+©C=CCO.[Cl-] .科学的研究の応用
Synthesis and Optimization
- Synthesis Techniques : 3-Hydroxy-1-propenyl-trimethylammonium chloride has been synthesized using various methods, including the use of ethanol as a solvent. The optimal technology found for its synthesis involved specific mole ratios of epichlorohydrin to trimethylammonium chloride, specific reaction temperatures, and pH conditions, yielding a product with over 98% purity and a 90% yield (Wang Shu-rong, 2007).
Medical and Pharmaceutical Applications
- Drug Synthesis : The compound has been used in synthesizing carbon-14 labelled forms of potential drugs, such as a cartilage-targeted antirheumatic drug, highlighting its role in pharmacokinetic studies (I. Giraud et al., 2000).
Kinetics and Reactivity Studies
- Kinetic Modeling : The kinetics of this compound's synthesis have been studied, establishing relationships between optical activity and the extent of reaction. This involves mathematical modeling and statistical testing to understand the dynamics of its formation (L. Yin, 2014).
Antibacterial Applications
- Antibacterial Activity : Studies on alkylated and acylated derivatives of low–molecular weight chitosan, including this compound, have shown significant antibacterial activity against gram-positive and gram-negative microorganisms. This demonstrates its potential use in antibacterial applications (B. Shagdarova et al., 2016).
Material Science Applications
- Swelling Behavior in Copolymers : The compound has been investigated for its role in the swelling behavior of crosslinked cationic copolymers, which can be utilized in controlled drug delivery systems. Its influence on equilibrium degree of swelling as a function of pH and ionic strength has been a significant area of study (N. Peppas & Lisa K. Foster, 1994).
Environmental and Industrial Applications
- Industrial Synthesis and Applications : The compound's synthesis has been applied in industries such as petroleum, environmental protection, and papermaking. Different synthesis methods like the conventional, water phase, and organic solvent methods have been explored for industrial applications (Wang Qing-jun, 2006).
Safety and Hazards
特性
IUPAC Name |
[(E)-3-hydroxyprop-1-enyl]-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO.ClH/c1-7(2,3)5-4-6-8;/h4-5,8H,6H2,1-3H3;1H/q+1;/p-1/b5-4+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOXNFMGWKAPBC-FXRZFVDSSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C=CCO.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)/C=C/CO.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



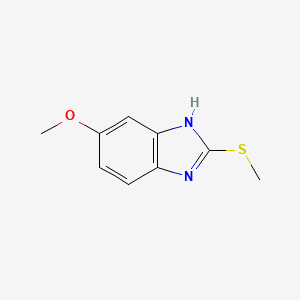
![2-[(2s)-2-Methylpyrrolidin-2-Yl]-1h-Benzimidazole-7-Carboxamide](/img/structure/B3195505.png)
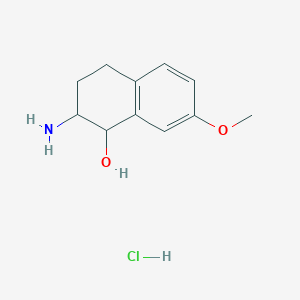


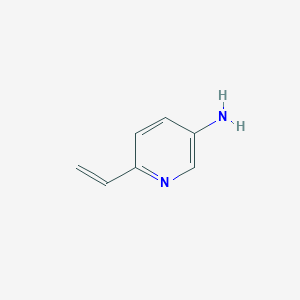
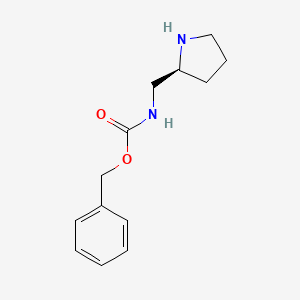
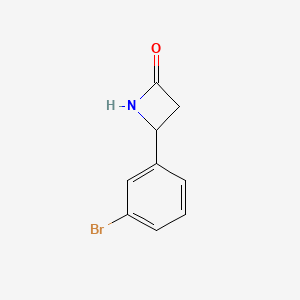
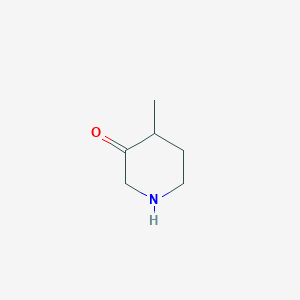
![N-(Benzo[d]thiazol-6-yl)-2-bromoacetamide](/img/structure/B3195580.png)
![6-Benzyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3195595.png)

